molecular formula C11H16BrNO3 B6624616 2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide

Cat. No.: B6624616
M. Wt: 290.15 g/mol
InChI Key: IXXTUDUDVDLWTA-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom, a furan ring, and a carboxamide group

Properties

IUPAC Name

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-8(2)7-15-6-4-13-11(14)9-3-5-16-10(9)12/h3,5,8H,4,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXTUDUDVDLWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCNC(=O)C1=C(OC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, proteins, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-2-carboxamide
  • 2-bromo-N-[2-(2-methylpropoxy)ethyl]thiophene-3-carboxamide
  • 2-bromo-N-[2-(2-methylpropoxy)ethyl]pyrrole-3-carboxamide

Uniqueness

2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The bromine atom enhances its reactivity, making it a valuable compound in various chemical reactions and research applications .

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